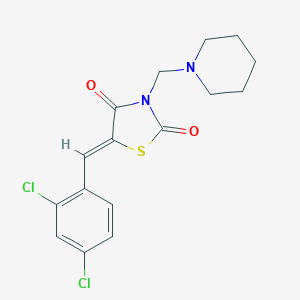

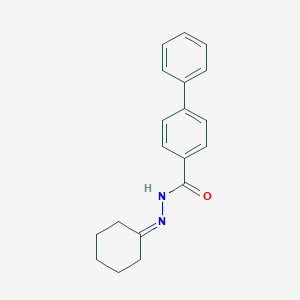

![molecular formula C19H15FO6 B241740 [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)

[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl ester, also known as Flumequine, is a synthetic antimicrobial agent belonging to the quinolone class. It has been widely used in veterinary medicine for the treatment of bacterial infections in livestock, poultry, and aquaculture. However, due to its potential toxicity and the emergence of antibiotic resistance, the use of Flumequine has been restricted in many countries. In recent years, there has been increasing interest in the synthesis, mechanism of action, and potential applications of Flumequine in scientific research.

Mechanism of Action

[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este exerts its antimicrobial activity by inhibiting the activity of DNA gyrase, a bacterial enzyme that is involved in DNA replication and transcription. By binding to the DNA gyrase complex, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este induces DNA damage and cell death in susceptible bacteria. The specific mechanism of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este action is still under investigation, but it is believed to involve the formation of a stable complex between the drug and the enzyme.

Biochemical and physiological effects:

[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been shown to have a number of biochemical and physiological effects in bacterial cells. It can induce oxidative stress, DNA damage, and changes in gene expression patterns. In addition, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been shown to have immunomodulatory effects in fish, enhancing the activity of immune cells and promoting the production of cytokines.

Advantages and Limitations for Lab Experiments

[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has several advantages as a research tool, including its broad-spectrum antimicrobial activity, high potency, and well-characterized mechanism of action. However, its use is limited by its potential toxicity and the emergence of antibiotic resistance. In addition, [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este is not suitable for use in human subjects and should be handled with caution in laboratory settings.

Future Directions

There are several potential directions for future research on [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este. One area of interest is the development of new quinolone derivatives with improved efficacy and safety profiles. Another area of focus is the investigation of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este's immunomodulatory effects in different animal models. Finally, there is a need for further studies on the potential impact of [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este use on the environment and public health.

Synthesis Methods

[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este can be synthesized by a multistep process involving the condensation of 4-fluorophenol with ethyl acetoacetate, followed by cyclization and esterification reactions. The final product is obtained in high yield and purity through purification and crystallization processes.

Scientific Research Applications

[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has been widely used as a research tool in various fields, including microbiology, biochemistry, and pharmacology. It has been shown to have potent antimicrobial activity against a wide range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains. [3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este has also been used as a probe to study the mechanism of DNA gyrase inhibition, which is the target of quinolone antibiotics.

properties

Product Name |

[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este |

|---|---|

Molecular Formula |

C19H15FO6 |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

methyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |

InChI |

InChI=1S/C19H15FO6/c1-11-19(26-13-5-3-12(20)4-6-13)18(22)15-8-7-14(9-16(15)25-11)24-10-17(21)23-2/h3-9H,10H2,1-2H3 |

InChI Key |

ZJAIVQUIDZVUPP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)F |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)OC3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)

![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)

![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)

![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)

![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)

![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)